Rizatriptan ANDA filings require specific quantification of N-desmethyl rizatriptan (EP Impurity I) in API and plasma. Using surrogate standards causes system suitability failures and data rejection. This reference standard directly addresses:
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N-Desmethyl rizatriptan (also known as Rizatriptan EP Impurity I) is the primary pharmacologically active metabolite and a critical process-related impurity of the anti-migraine drug rizatriptan. Structurally characterized by the loss of one N-methyl group from the parent compound's dimethylaminoethyl side chain, it retains 5-HT1B/1D receptor agonist activity equivalent to the parent drug[1]. In pharmaceutical procurement, this compound is strictly sourced as an analytical reference standard. It is indispensable for two primary workflows: the validation of stability-indicating high-performance liquid chromatography (HPLC) methods for Rizatriptan API quality control, and the calibration of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays required for clinical pharmacokinetic and bioequivalence studies [2].
In both API manufacturing and clinical bioanalysis, substituting N-desmethyl rizatriptan with generic triptan metabolites (such as N-desmethyl zolmitriptan) or relying solely on parent-drug calibration is analytically invalid. Because N-desmethyl rizatriptan is an active metabolite that circulates at approximately 14% of the parent drug's concentration, regulatory agencies mandate its specific co-quantification in human plasma [1]. Furthermore, in GMP quality control, it exhibits a distinct chromatographic retention profile that must be baseline-resolved from rizatriptan and other specific degradation products (such as rizatriptan N-oxide) [2]. Using surrogate standards would result in failed system suitability tests, inaccurate impurity profiling, and the rejection of Abbreviated New Drug Applications (ANDAs) or bioequivalence data.
In clinical pharmacokinetic studies, N-desmethyl rizatriptan circulates at approximately 14% of the parent drug's plasma concentration [1]. Because this exceeds the standard 10% regulatory threshold for active metabolites, FDA and EMA guidelines mandate its specific co-quantification alongside rizatriptan in bioanalytical assays.
| Evidence Dimension | Relative Plasma Concentration |
| Target Compound Data | ~14% of parent drug concentration |
| Comparator Or Baseline | Regulatory threshold for active metabolite monitoring (10%) |
| Quantified Difference | +4% above the mandatory monitoring threshold |
| Conditions | Human plasma LC-MS/MS bioequivalence studies |
Procuring this exact standard is a strict regulatory prerequisite for validating LC-MS/MS methods in clinical bioequivalence and bioavailability trials.
Unlike the primary monoamine oxidase-A (MAO-A) metabolite of rizatriptan (an indole acetic acid derivative) which is pharmacologically inactive, N-desmethyl rizatriptan retains agonist activity for 5-HT1B/1D receptors equivalent to the parent compound[1]. This binary difference in activity requires researchers to model its specific contribution to the drug's overall efficacy and safety profile.
| Evidence Dimension | 5-HT1B/1D Receptor Agonist Activity |
| Target Compound Data | Pharmacologically active (similar to parent) |
| Comparator Or Baseline | Indole acetic acid metabolite (Inactive) |
| Quantified Difference | Active vs. Inactive |
| Conditions | Receptor binding and in vivo PK/PD models |
Essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, as it is the sole metabolite contributing to the drug's overall therapeutic effect.
As a specified process-related impurity (Rizatriptan EP Impurity I), N-desmethyl rizatriptan must be baseline-resolved from the parent API and other degradation products in stability-indicating HPLC methods to comply with ICH Q3A/Q3B guidelines [1].
| Evidence Dimension | HPLC Relative Retention Time (RRT) and Resolution (Rs) |
| Target Compound Data | Distinct RRT with baseline resolution |
| Comparator Or Baseline | Rizatriptan API (RRT = 1.0) |
| Quantified Difference | Resolution (Rs) > 1.5 to 2.0 per pharmacopeial requirements |
| Conditions | Stability-indicating RP-HPLC methods for API release testing |
Required as a system suitability standard to ensure GMP compliance and verify that API impurity levels remain below regulatory thresholds (typically <0.15%).
Directly following its requirement to be monitored at ~14% of parent plasma levels, N-desmethyl rizatriptan is utilized to construct calibration curves and quality control (QC) samples in LC-MS/MS assays [1]. This ensures accurate co-quantification in human plasma during Phase I-III clinical trials and generic ANDA bioequivalence studies.
Because it is a specified pharmacopeial impurity (EP Impurity I), this compound is required for system suitability testing in stability-indicating HPLC methods[2]. It allows QC laboratories to confirm baseline resolution from the parent API and accurately quantify degradation or process-related carryover in commercial batch release.
Given its retained 5-HT1B/1D receptor agonist activity, N-desmethyl rizatriptan is used as a reference standard in in vitro hepatocyte/microsome assays and in vivo models to map the MAO-A dependent metabolic clearance of rizatriptan and assess the metabolite's contribution to overall pharmacodynamics [3].